molecular formula C18H22F3NO3 B13990974 Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate

Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate

Cat. No.: B13990974
M. Wt: 357.4 g/mol
InChI Key: CQJKHNHKFMYULF-UHFFFAOYSA-N
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Description

1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a formyl group, a trifluoromethyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-formyl-5-(trifluoromethyl)benzoic acid with piperidine and tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-5-(trifluoromethyl)benzoic acid derivatives.

    Reduction: 2-Hydroxymethyl-5-(trifluoromethyl)benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-5-(trifluoromethyl)benzoic acid: Shares the formyl and trifluoromethyl groups but lacks the piperidine ring and ester functionality.

    4-Piperidinecarboxylic acid derivatives: Similar in structure but may have different substituents on the aromatic ring.

    Trifluoromethyl-substituted benzoic acids: Compounds with similar trifluoromethyl groups but different functional groups attached to the aromatic ring.

Uniqueness

1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the ester group enhances its versatility in chemical synthesis and its potential as a therapeutic agent.

Properties

Molecular Formula

C18H22F3NO3

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H22F3NO3/c1-17(2,3)25-16(24)12-6-8-22(9-7-12)15-10-14(18(19,20)21)5-4-13(15)11-23/h4-5,10-12H,6-9H2,1-3H3

InChI Key

CQJKHNHKFMYULF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O

Origin of Product

United States

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